molecular formula C17H19BrN2O5 B573186 4-(3-((4-Bromobenzyl)oxy)propyl)-1H-imidazole maleate CAS No. 183155-85-3

4-(3-((4-Bromobenzyl)oxy)propyl)-1H-imidazole maleate

Cat. No. B573186
M. Wt: 411.252
InChI Key: MCHRGXAJISGIRV-BTJKTKAUSA-N
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Description

The compound “4-(3-((4-Bromobenzyl)oxy)propyl)-1H-imidazole maleate” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The presence of the bromobenzyl group indicates that there is a benzene ring with a bromine atom and a methyl group attached to it. The term “oxy” suggests the presence of an oxygen atom, possibly in an ether linkage .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The imidazole ring and the benzene ring are both aromatic and planar. The presence of the bromine atom on the benzene ring could influence the reactivity of the compound .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The imidazole ring is a site of both nucleophilic and electrophilic attack. The bromine atom on the benzene ring makes it more susceptible to nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar imidazole ring and ether linkage could enhance its solubility in polar solvents .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. The presence of the bromine atom could potentially make it hazardous, as organobromine compounds can sometimes be toxic or environmentally harmful .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and activities. For instance, if it shows promising biological activity, it could be further studied for potential medicinal applications .

properties

IUPAC Name

5-[3-[(4-bromophenyl)methoxy]propyl]-1H-imidazole;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O.C4H4O4/c14-12-5-3-11(4-6-12)9-17-7-1-2-13-8-15-10-16-13;5-3(6)1-2-4(7)8/h3-6,8,10H,1-2,7,9H2,(H,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHRGXAJISGIRV-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COCCCC2=CN=CN2)Br.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COCCCC2=CN=CN2)Br.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-((4-Bromobenzyl)oxy)propyl)-1H-imidazole maleate

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